molecular formula C20H21ClIN3O3 B4814902 2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide

Cat. No.: B4814902
M. Wt: 513.8 g/mol
InChI Key: QVVODPXFFLJZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Iodination: The amino group is iodinated using iodine and a suitable oxidizing agent.

    Amidation: The iodinated intermediate is then reacted with 2-morpholin-4-ylethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.

    Amidation and Esterification: The amide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the chlorobenzoyl and morpholine groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClIN3O3/c21-17-4-2-1-3-15(17)20(27)24-18-6-5-14(22)13-16(18)19(26)23-7-8-25-9-11-28-12-10-25/h1-6,13H,7-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVODPXFFLJZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClIN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(2-morpholin-4-ylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.